Lithium2-methylpyridine-4-sulfinate
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Overview
Description
Lithium2-methylpyridine-4-sulfinate is an organolithium compound that features a lithium ion coordinated to a 2-methylpyridine-4-sulfinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium2-methylpyridine-4-sulfinate typically involves the reaction of 2-methylpyridine-4-sulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Lithium2-methylpyridine-4-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate under appropriate conditions.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The lithium ion can be replaced by other cations in metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Metathesis reactions often involve salts like sodium chloride or potassium bromide.
Major Products Formed
Oxidation: 2-methylpyridine-4-sulfonate
Reduction: 2-methylpyridine-4-sulfide
Substitution: Various metal sulfinates depending on the cation used.
Scientific Research Applications
Lithium2-methylpyridine-4-sulfinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Lithium2-methylpyridine-4-sulfinate involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The lithium ion can stabilize negative charges, facilitating various chemical transformations. The sulfinate group can act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Lithium2-methylpyridine-3-sulfinate
- Lithium2-methylpyridine-5-sulfinate
- Lithium2-ethylpyridine-4-sulfinate
Uniqueness
Lithium2-methylpyridine-4-sulfinate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to its analogs. The position of the methyl and sulfinate groups influences its electronic properties and reactivity patterns .
Properties
Molecular Formula |
C6H6LiNO2S |
---|---|
Molecular Weight |
163.2 g/mol |
IUPAC Name |
lithium;2-methylpyridine-4-sulfinate |
InChI |
InChI=1S/C6H7NO2S.Li/c1-5-4-6(10(8)9)2-3-7-5;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
IIRMXRQXTRZVLT-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=NC=CC(=C1)S(=O)[O-] |
Origin of Product |
United States |
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